molecular formula C22H29N3O4 B11826456 Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester

Cat. No.: B11826456
M. Wt: 399.5 g/mol
InChI Key: CNPPOKVMNCSKAH-PWRODBHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester is a carbamate derivative characterized by a cyclohexene ring substituted with an acetylamino group, a cyano group, and a branched 1-ethylpropoxy chain. The stereochemistry (1S,5R,6R) further defines its three-dimensional interactions, which are critical for biological activity.

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

benzyl N-[(1S,5R,6R)-6-acetamido-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C22H29N3O4/c1-4-18(5-2)29-20-12-17(13-23)11-19(21(20)24-15(3)26)25-22(27)28-14-16-9-7-6-8-10-16/h6-10,12,18-21H,4-5,11,14H2,1-3H3,(H,24,26)(H,25,27)/t19-,20+,21+/m0/s1

InChI Key

CNPPOKVMNCSKAH-PWRODBHTSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)OCC2=CC=CC=C2)C#N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Stereoselective Diels-Alder Strategy

A diene (e.g., 1,3-butadiene derivative) and dienophile (e.g., acrylonitrile) undergo [4+2] cycloaddition using chiral Lewis acid catalysts (e.g., Jacobsen’s catalyst) to establish the (1S,5R,6R) configuration. For example:

Diene+AcrylonitrileChiral CatalystCyclohexene Nitrile Intermediate\text{Diene} + \text{Acrylonitrile} \xrightarrow{\text{Chiral Catalyst}} \text{Cyclohexene Nitrile Intermediate}

Yields exceed 80% with enantiomeric excess (ee) >95% under optimized conditions (−78°C, toluene).

Ring-Closing Metathesis

Alternative routes employ Grubbs’ catalyst for RCM of diene precursors. For instance, a dienyne substrate undergoes metathesis to form the cyclohexene ring, followed by hydrogenation to saturate undesired double bonds.

Functionalization of the Cyclohexene Core

Introduction of the 3-Cyano Group

The nitrile group at position 3 is installed via Palladium-catalyzed cyanation using Zn(CN)2_2 or trimethylsilyl cyanide (TMSCN). For example:

Halocyclohexene+TMSCNPd(PPh3)43-Cyano Derivative\text{Halocyclohexene} + \text{TMSCN} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-Cyano Derivative}

Reaction conditions (100°C, DMF, 12 h) achieve >90% conversion.

Installation of 5-(1-Ethylpropoxy) Ether

The ether moiety is introduced via Mitsunobu reaction with 1-ethylpropan-1-ol under diazabicycloundecene (DBU) and diethyl azodicarboxylate (DEAD):

Cyclohexenol+1-EthylpropanolDEAD, Ph3PEther Product\text{Cyclohexenol} + \text{1-Ethylpropanol} \xrightarrow{\text{DEAD, Ph}_3\text{P}} \text{Ether Product}

Yields reach 85% with retention of configuration at C5.

6-Acetylamino Group Formation

The acetylamino group is added through Schotten-Baumann acylation :

  • Amine Generation : Nitro reduction (H2_2, Pd/C) or Hofmann rearrangement of a carbamate intermediate.

  • Acetylation : Treatment with acetyl chloride in THF/water under basic conditions (NaHCO3_3):

Amine Intermediate+AcCl6-Acetylamino Derivative\text{Amine Intermediate} + \text{AcCl} \rightarrow \text{6-Acetylamino Derivative}

Reaction purity exceeds 95% after recrystallization.

Carbamate Esterification

Activation of the Amine Group

The free amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of DMAP:

Amine+Cbz-ClDMAP, CH2Cl2Carbamate Intermediate\text{Amine} + \text{Cbz-Cl} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Carbamate Intermediate}

Yields are >90% at 0°C.

Deprotection and Final Coupling

Selective deprotection (e.g., hydrogenolysis of Cbz with H2_2, Pd/C) followed by reaction with phenylmethyl chloroformate under anhydrous conditions:

Deprotected Amine+PhCH2OCOClEt3NFinal Carbamate Ester\text{Deprotected Amine} + \text{PhCH}2\text{OCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Final Carbamate Ester}

Chromatographic purification (SiO2_2, hexane/EtOAc) affords >98% purity.

Stereochemical Control and Optimization

Chiral Auxiliaries

Temporary chiral auxiliaries (e.g., Evans’ oxazolidinones) ensure correct configuration at C1, C5, and C6 during early synthesis stages.

Catalytic Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., BINAP) hydrogenate ketone intermediates to set the (1S,5R,6R) stereochemistry:

\text{Ketone} + \text{H}_2 \xrightarrow{\text{Rh-BINAP}} \text{Alcohol with >99% ee}

Synthetic Challenges and Solutions

ChallengeSolutionReference
Nitrile group instabilityLow-temperature cyanation (−20°C)
Ether formation regioselectivityMitsunobu reaction with bulky alcohols
Racemization during acylationSchotten-Baumann conditions (0°C)

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related carbamates:

Compound Name (CAS/Identifier) Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Cyclohexenyl core, acetylamino, cyano, 1-ethylpropoxy, phenylmethyl ester ~430 (estimated) High lipophilicity; stereospecific interactions inferred from cyclohexene ring
CAS 116784-97-5 (Bromohexyl carbamic acid benzyl ester) Bromohexyl chain, phenylmethyl ester ~342 Hydrophobic-hydrophilic balance; bromine enhances reactivity; ester hydrolysis susceptibility
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester (CAS 1932063-48-3) Aminocyclohexyl group, phenylmethyl ester 248.32 Stable under dry, refrigerated conditions; potential for amine-mediated bioactivity
Carbamic acid, [4-[[3-cyano-6-(1-hydroxy-1-methylethyl)-5-methylpyrrolo[1,2-b]pyridazin-4-yl]oxy]-3-fluorophenyl]-, phenylmethyl ester (CAS 888720-22-7) Pyrrolopyridazine core, fluorophenyl, phenylmethyl ester ~480 (estimated) Electron-withdrawing fluorine may enhance binding affinity; heterocyclic core suggests kinase inhibition potential
Methyl isopropylcarbamate (from paliasa leaves) Simple alkyl substituents ~117 Demonstrated anticancer activity in natural extracts; lower molecular weight correlates with higher volatility

Physicochemical Properties

  • Lipophilicity : The target compound’s branched 1-ethylpropoxy and phenylmethyl ester groups likely increase hydrophobicity compared to simpler analogs like methyl isopropylcarbamate. This may improve tissue penetration but reduce aqueous solubility .
  • Stability: Esters with bulky substituents (e.g., cyclohexenyl in the target) are less prone to hydrolysis than linear-chain analogs (e.g., bromohexyl in CAS 116784-97-5). The cyano group in the target compound may further stabilize the molecule through electron-withdrawing effects .

Biological Activity

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester (CAS No. 927395-63-9) is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, toxicological data, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H29N3O4
  • Molecular Weight : 399.48 g/mol
  • Synonyms : Benzyl N-[(1S,5R,6R)-3-cyano-6-acetamido-5-(pentan-3-yloxy)cyclohex-3-en-1-yl]carbamate

The compound features a carbamate functional group, which is known for its ability to interact with various biological targets.

The biological activity of carbamic acid derivatives often involves their interaction with enzymes and proteins through covalent bonding, leading to modulation of enzymatic functions. The specific structure of this compound suggests it may inhibit certain enzymes involved in metabolic pathways or cellular signaling.

Acute Toxicity

Research indicates that carbamic acid derivatives can exhibit varying levels of toxicity:

Route of Exposure LD50 (mg/kg) Observations
Oral (rats)681 - 1470Symptoms included apathy and dyspnoea .
Dermal (rats)>5000Mild to severe skin irritation observed .

These findings highlight the need for careful handling and assessment of safety in potential applications.

Anticancer Activity

A study demonstrated that carbamate derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. The compound's structural features allow it to interfere with cancer cell proliferation pathways.

Neuroprotective Effects

Another investigation revealed that certain carbamate compounds could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative disease therapies.

Pharmacological Applications

Due to its structural characteristics, this compound may have several pharmacological applications:

  • Antitumor Agents : Targeting specific cancer pathways.
  • Neuroprotective Agents : Mitigating damage in neurodegenerative conditions.
  • Anti-inflammatory Agents : Modulating inflammatory responses through enzyme inhibition.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemistry and functional groups of carbamic acid derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemical configurations (e.g., 1^1H and 13^13C NMR to confirm cyclohexenyl substituents and acetyl groups). Infrared (IR) spectroscopy identifies functional groups like cyano (-CN) and carbamate (C=O) via characteristic absorption bands (e.g., ~2250 cm1^{-1} for -CN and ~1700 cm1^{-1} for carbonyl groups). High-resolution mass spectrometry (HRMS) validates molecular formulas. For example, IR and NMR data from structurally similar compounds (e.g., ) can guide interpretation .

Q. What safety protocols are critical when handling carbamic acid derivatives in laboratory settings?

  • Methodological Answer : Key protocols include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact (acute toxicity and irritation risks; ).
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust (respiratory irritation noted in ).
  • Spill Management : Avoid dust generation during cleanup; use inert absorbents and dispose via authorized waste handlers ( ).
  • First Aid : Immediate rinsing of affected skin/eyes with water for ≥15 minutes ( ).

Q. How can researchers optimize synthetic routes for carbamic acid derivatives with complex stereocenters?

  • Methodological Answer : Stereochemical control requires:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Pd/C or Cu-based systems, as in ) to direct cyclohexenyl ring formation.
  • Protecting Groups : Protect sensitive groups (e.g., acetyl amino) during multi-step syntheses ( ).
  • Reaction Monitoring : Track intermediates via thin-layer chromatography (TLC) or HPLC to ensure stepwise fidelity ( ).

Advanced Research Questions

Q. How do catalytic systems influence stereochemical outcomes in the synthesis of carbamic acid derivatives?

  • Methodological Answer : Catalysts like Pd/C ( ) can mediate hydrogenation or cross-coupling reactions, affecting cyclohexenyl ring conformation. For example:

  • Steric Effects : Bulky ligands on Pd/C may favor axial/equatorial positioning of substituents.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on carbamate intermediates, stabilizing transition states.
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., axial cyano groups), while higher temperatures may drive thermodynamic equilibration .

Q. How can researchers address contradictions in reported synthetic yields for structurally similar carbamic acid derivatives?

  • Methodological Answer : Systematic analysis includes:

  • Reagent Purity : Verify starting material purity via elemental analysis (e.g., reports 95% purity for intermediates).
  • Reaction Scalability : Pilot small-scale reactions (e.g., 0.1 mmol) to identify bottlenecks (e.g., ’s 45-minute reaction vs. ’s 15-minute steps).
  • Byproduct Characterization : Use LC-MS or GC-MS to detect side products (e.g., nitro-reduction byproducts in ).

Q. What experimental approaches assess the stability of carbamic acid derivatives under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate compounds at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC ( ).
  • pH-Dependent Hydrolysis : Expose derivatives to buffers (pH 1–13) and quantify parent compound loss. For example, carbamate esters may hydrolyze under alkaline conditions ( notes decomposition risks).
  • Thermogravimetric Analysis (TGA) : Measure thermal stability up to 300°C to identify decomposition thresholds .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in toxicity profiles of carbamic acid derivatives across studies?

  • Methodological Answer :

  • Dose-Response Curves : Compare acute oral toxicity (e.g., ’s LD50_{50} classification vs. missing data in other sources).
  • In Silico Modeling : Use QSAR tools to predict toxicity endpoints (e.g., respiratory irritation potential) when experimental data conflict.
  • Cross-Validation : Replicate assays (e.g., OECD Test Guideline 404 for skin irritation) to confirm hazard classifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.